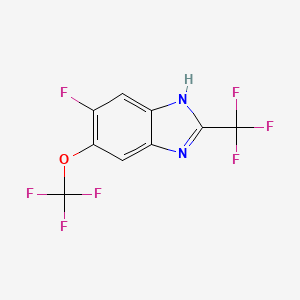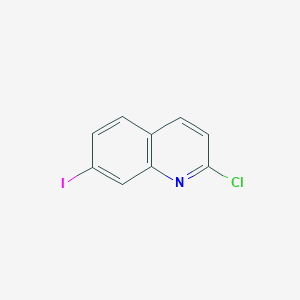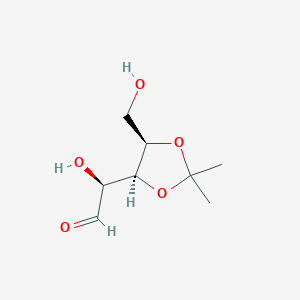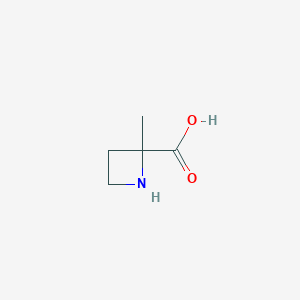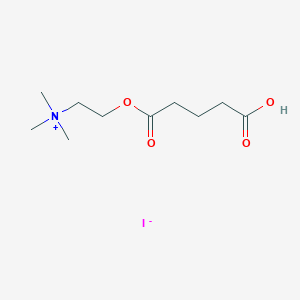
2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is a quaternary ammonium compound with a carboxylic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide typically involves the esterification of 4-carboxybutanoic acid with N,N,N-trimethylethan-1-aminium iodide. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Silver nitrate (AgNO3) in aqueous solution for halide exchange.
Major Products
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Corresponding halide salts.
Scientific Research Applications
2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its quaternary ammonium structure.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide involves its interaction with biological membranes due to its quaternary ammonium group. This interaction can disrupt membrane integrity, leading to antimicrobial effects. The carboxylic acid ester group may also participate in biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Carboxybutanoyl)oxy)-3-(palmitoyloxy)propyl 2-(trimethylammonio)ethyl phosphate
- 2-((2-Amino-4-carboxybutanoyl)oxy)-N,N,N-trimethylethanaminium chloride
Uniqueness
2-((4-Carboxybutanoyl)oxy)-N,N,N-trimethylethan-1-aminium iodide is unique due to its specific combination of a quaternary ammonium group and a carboxylic acid ester group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
Molecular Formula |
C10H20INO4 |
|---|---|
Molecular Weight |
345.17 g/mol |
IUPAC Name |
2-(4-carboxybutanoyloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C10H19NO4.HI/c1-11(2,3)7-8-15-10(14)6-4-5-9(12)13;/h4-8H2,1-3H3;1H |
InChI Key |
SVOLQEVRMKJFNE-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCCC(=O)O.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


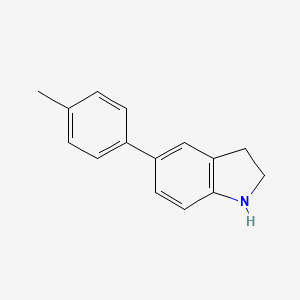
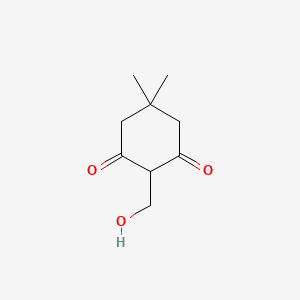
![7-(Trifluoromethyl)benzo[b]thiophene-2-carbonyl chloride](/img/structure/B12851049.png)

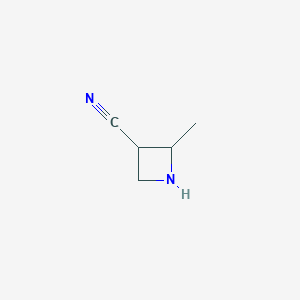

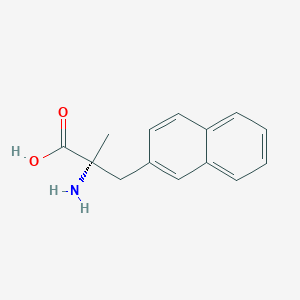
![N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B12851070.png)
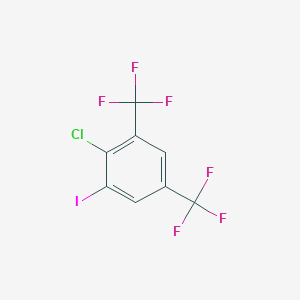
![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)
